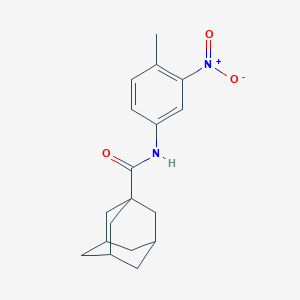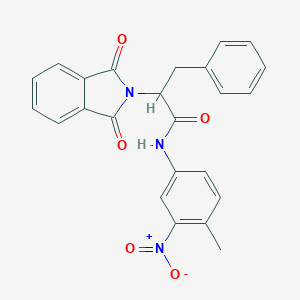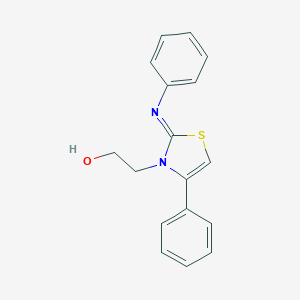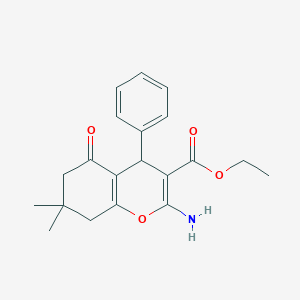
ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate” is a chemical compound. It has been mentioned in the context of a one-pot, four-component, and green synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives .
Synthesis Analysis
The synthesis of this compound involves a one-pot, four-component reaction. This reaction involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The method is environmentally friendly, simple, and proceeds under mild reaction conditions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of a multicomponent reaction (MCR). MCRs are a highly advantageous synthetic approach to functionalized molecular structures with new C–C, C–N, and C–O bonds . They offer a higher selectivity due to the formation of C–C and C–heteroatom bonds in a single step, as well as higher yields .
Scientific Research Applications
Synthesis and Structural Analysis
One study focused on the synthesis of ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates through a three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone. The structural intricacies of these compounds were elucidated using XRD analysis, showcasing the diverse synthetic routes and structural possibilities of chromene derivatives (Dmitriev et al., 2011).
Anticancer Applications
In the realm of medical research, specific analogues of the compound have been investigated for their ability to overcome drug resistance in cancer cells. Notably, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (5q, CXL017) demonstrated low micromolar cytotoxicity against a broad spectrum of hematologic and solid tumor cells. It has shown promise in selectively targeting drug-resistant cancer cells, suggesting its potential as a therapeutic agent for treating cancers characterized by multiple drug resistances (Das et al., 2009).
Green Synthesis Methods
Research has also been conducted on the development of green synthesis methods for chromene derivatives. For instance, a study highlighted an efficient, one-pot, four-component synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives using L-proline as a catalyst in ethanol. This method emphasizes environmental friendliness and simplicity, contributing to the sustainable development of synthetic chemistry (Satyanarayana et al., 2021).
Antimicrobial Activity
Additionally, chromene derivatives have been explored for their antimicrobial efficacy. A study involving the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives revealed significant in vitro antimicrobial activity against various bacterial and fungal strains. This suggests the potential utility of such compounds in developing new antimicrobial agents (Ghashang et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target various biochemical pathways and exhibit rich pharmacological properties .
Mode of Action
It’s synthesized by condensing dimethyl phthalate 1 with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using l-proline as a catalyst in ethanol . The resulting compound may interact with its targets through the formation of new C–C, C–N, and C–O bonds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways and exhibit rich pharmacological properties .
Result of Action
Similar compounds have been known to exhibit pro-apoptotic properties for the treatment of a wide range of cancer ailments .
Action Environment
The synthesis of the compound is environmentally friendly, simple, and proceeds under mild reaction conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to exert antioxidant effects . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may contribute to its observed biological activities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in the levels of key regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their function and stability . This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes. Additionally, it can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been noted, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in oxidative stress and energy metabolism . This compound can influence metabolic flux, leading to changes in the levels of various metabolites within the cell. Its interaction with metabolic enzymes can modulate their activity, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for understanding its mechanism of action and biological effects.
Properties
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h5-9,15H,4,10-11,21H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXUFGJTBOSHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
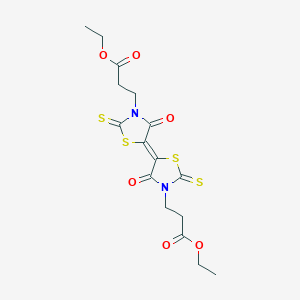
![[2-Tert-butyl-5-(hydroxymethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B381945.png)
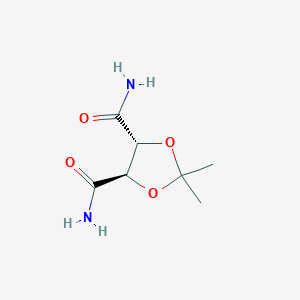
![4-[({2-Nitrophenyl}sulfanyl)amino]benzoic acid](/img/structure/B381949.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B381950.png)
![(4-Methoxyphenyl)[4-(octyloxy)phenyl]methanone](/img/structure/B381951.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B381954.png)
![[Bis(trifluoromethyl)amino] 4-nitrobenzoate](/img/structure/B381957.png)
![2-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B381960.png)
![ethyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B381962.png)
